(S)-1-tert-Butyl 3-(chloromethyl) pyrrolidine-1,3-dicarboxylate
Description
(S)-1-tert-Butyl 3-(chloromethyl) pyrrolidine-1,3-dicarboxylate (CAS: 1174161-97-7) is a chiral pyrrolidine derivative with a molecular formula of C₁₁H₁₈ClNO₄ and a molecular weight of 263.72 g/mol . The compound features a tert-butyl ester at the 1-position and a chloromethyl ester at the 3-position of the pyrrolidine ring. The S-enantiomer is distinguished by its stereochemistry, which plays a critical role in its reactivity and biological interactions. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, where the chloromethyl group serves as a reactive site for further functionalization, such as nucleophilic substitution or cross-coupling reactions .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-(chloromethyl) (3S)-pyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO4/c1-11(2,3)17-10(15)13-5-4-8(6-13)9(14)16-7-12/h8H,4-7H2,1-3H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYZPGSWYSJESJ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)C(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-1-tert-Butyl 3-(chloromethyl) pyrrolidine-1,3-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₁H₁₉ClN₁O₄
- Molecular Weight : 248.73 g/mol
- CAS Number : 2137099-62-6
Research indicates that this compound may exert its biological effects through various mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing neurotransmitter activity and potentially impacting conditions such as anxiety or depression.
Antitumor Activity
Recent studies have highlighted the compound's antitumor properties. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Preliminary data suggest that this compound may possess neuroprotective properties. It has been shown to enhance neuronal survival in models of oxidative stress, likely through the modulation of antioxidant pathways.
Case Studies
- In Vitro Studies : In a controlled laboratory setting, the compound was tested against a panel of cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 µM to 25 µM across different cell lines.
- Animal Models : In vivo studies using murine models of cancer demonstrated significant tumor reduction when treated with this compound compared to control groups.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit antiviral properties. (S)-1-tert-Butyl 3-(chloromethyl) pyrrolidine-1,3-dicarboxylate has been evaluated for its efficacy against various viral strains. Studies suggest that modifications to the chloromethyl group can enhance the compound's ability to inhibit viral replication, making it a candidate for further development as an antiviral agent .
Neuroprotective Effects
Pyrrolidine derivatives have shown promise in neuroprotection. The specific configuration of this compound may contribute to neuroprotective effects by modulating neurotransmitter levels or protecting against oxidative stress in neuronal cells. Experimental models have demonstrated that such compounds can reduce neuronal cell death under stress conditions .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its chloromethyl group allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups. This property is particularly useful in synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals .
Chiral Auxiliary in Asymmetric Synthesis
The compound's chiral nature makes it an excellent chiral auxiliary in asymmetric synthesis. It can be utilized to induce chirality in reactions where enantiomeric purity is crucial, such as in the synthesis of drugs that require specific stereochemistry for biological activity .
Case Studies
Comparison with Similar Compounds
Enantiomeric Pair: (R)- vs. (S)-Isomers
The R-enantiomer (CAS: 2137099-62-6) shares the same molecular formula and weight as the S-isomer but exhibits distinct stereochemical properties. Both enantiomers are commercially available, with identical pricing and packaging (e.g., 95% purity, catalog numbers 198269 and 198270) . The stereochemistry influences their interactions in chiral environments, such as enzyme-binding sites or asymmetric catalysis.
| Property | (S)-Isomer | (R)-Isomer |
|---|---|---|
| CAS Number | 1174161-97-7 | 2137099-62-6 |
| Molecular Formula | C₁₁H₁₈ClNO₄ | C₁₁H₁₈ClNO₄ |
| Molecular Weight | 263.72 g/mol | 263.72 g/mol |
| Key Difference | S-configuration at C3 | R-configuration at C3 |
Methyl Ester Analogues
Replacing the chloromethyl group with a methyl ester yields (S)-1-tert-Butyl 3-methyl pyrrolidine-1,3-dicarboxylate (CAS: 313706-15-9, MW: 229.27 g/mol) . The absence of the chlorine atom reduces molecular weight and reactivity, making it less suitable for further substitution.
| Property | Chloromethyl Derivative (S) | Methyl Ester (S) |
|---|---|---|
| Molecular Formula | C₁₁H₁₈ClNO₄ | C₁₁H₁₉NO₄ |
| Molecular Weight | 263.72 g/mol | 229.27 g/mol |
| Reactivity | High (Cl as leaving group) | Low (stable ester) |
| Applications | Synthetic intermediate | Conformational studies |
Comparison with Pyridine-Containing Pyrrolidine Derivatives
Several analogues feature pyridine rings appended to the pyrrolidine core, altering electronic and steric properties:
(±)-trans-1-tert-Butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate (CAS: 1228070-72-1)
- Molecular Formula : C₁₇H₂₃ClN₂O₄
- Molecular Weight : 354.83 g/mol
(3S,4R)-1-tert-Butyl 3-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate (CAS: 1257850-08-0)
- Molecular Formula : C₁₆H₂₀ClIN₂O₄
- Molecular Weight : 466.70 g/mol
- Key Feature : The iodine substituent enables participation in Ullmann or Suzuki-Miyaura cross-coupling reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
